molecular formula C6H15N3O B13249302 3-(2-Aminoethyl)-1-propylurea

3-(2-Aminoethyl)-1-propylurea

Cat. No.: B13249302
M. Wt: 145.20 g/mol
InChI Key: LFMJWAKHLFMSEN-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-propylurea is an organic compound that features a urea moiety substituted with a 2-aminoethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-propylurea typically involves the reaction of 2-aminoethylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Aminoethylamine+Propyl isocyanateThis compound\text{2-Aminoethylamine} + \text{Propyl isocyanate} \rightarrow \text{this compound} 2-Aminoethylamine+Propyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and urea groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted urea compounds with various functional groups.

Scientific Research Applications

3-(2-Aminoethyl)-1-propylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar 2-aminoethyl group.

    Triethylenetetramine: A polyamine with multiple amino groups.

    Methylamine: A simple amine with a single methyl group.

Uniqueness

3-(2-Aminoethyl)-1-propylurea is unique due to its combination of a urea moiety with a 2-aminoethyl group and a propyl group. This structure provides specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2-aminoethyl)-3-propylurea

InChI

InChI=1S/C6H15N3O/c1-2-4-8-6(10)9-5-3-7/h2-5,7H2,1H3,(H2,8,9,10)

InChI Key

LFMJWAKHLFMSEN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCCN

Origin of Product

United States

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